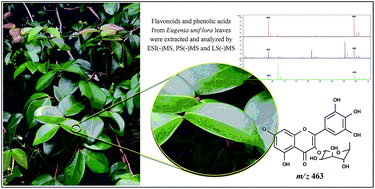Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources
Analytical Methods Pub Date: 2018-03-07 DOI: 10.1039/C8AY00129D
Abstract
Eugenia uniflora leaves are a rich source of phenolic compounds with biological activities. In this study, the chemical profile of samples obtained from three sample preparation methods, liquid/liquid extraction from a methanol extract of the leaves (LLE), solid phase dispersion of the leaves in silica gel (SESi) and direct mass analysis on the cleaned leaf surface (LMDA), was evaluated from spectra generated by ultra-high resolution mass spectrometry (Fourier Transform Ion Cyclotron Resonance, FT-ICR) coupled with three different ionization methods, electrospray (ESI), paper spray (PS), and leaf spray (LS). Several flavonoids and phenolic acids were detected in their deprotonated form in the regions from m/z 150 to 1300. Myricitrin ([C21H20O12 − H]−, m/z 463.08831, 0.24), its chloride adduct ([C21H20O12 + Cl]−m/z 499.06499, 0.11) and other myricitrin derivatives, gallic acid ([C7H6O5 − H]−, m/z 169.01415, 0.58) and O-methyl gallic acid ([C8H8O5 − H]−, m/z 183.02998, 0.47), were the main compounds detected. Generally, the use of the ESI(−) source is considered the best ionization method along with LLE as the sample preparation method, producing more intense signals in the mass spectra of myricitrin and its derivatives. LS is an ionization method with negligible sample preparation, but in this case, it provided less intense signals for the compounds of interest when compared to ESI(−)MS. Considering phenolic compounds of Eugenia uniflora, electrospray proved to be the most efficient mass ionization method for the identification of biologically active substances.


Recommended Literature
- [1] Confined photoactive substructures on a chiral scaffold: the design of an electroluminescent polyimide as material for PLED**†
- [2] Determining chemical exchange rate constants in nanoemulsions using nuclear magnetic resonance†
- [3] Material integrity and fate of particulates released from carbon fibre composites containing nanomaterials during simultaneous fire and impact†
- [4] Reviews
- [5] Perdeuterated and 13C-enriched myo-inositol for DNP assisted monitoring of enzymatic phosphorylation by inositol-3-kinase†
- [6] ε-Caprolactone polymerization using titanium complexes immobilized onto silica based materials functionalized with ionic liquids: insights into steric, electronic and support effects†
- [7] Providing evidence for the requirements to achieve supramolecular materials based on metal–nucleobase entities†
- [8] Chemical bonds involving d-orbitals. Part I
- [9] Unusual near infrared (NIR) fluorescent palladium(ii) macrocyclic complexes containing M–C bonds with bioimaging capability†
- [10] Inside front cover










